6-Bromo-2-chloro-3-ethoxyphenylboronic acid

Description

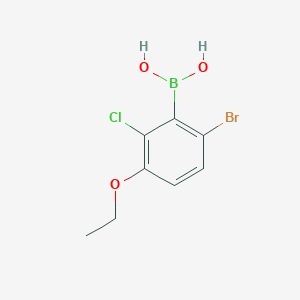

6-Bromo-2-chloro-3-ethoxyphenylboronic acid (CAS: 957121-15-2) is a boronic acid derivative with the molecular formula C₈H₉BBrClO₃ and a molecular weight of 279.32 g/mol . It is commercially available in purities up to 98% and is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals . The compound features a bromine atom at the 6-position, a chlorine atom at the 2-position, and an ethoxy group at the 3-position on the phenyl ring. These substituents influence its electronic and steric properties, impacting reactivity and solubility in organic synthesis .

Properties

IUPAC Name |

(6-bromo-2-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYOSFPUNATDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OCC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656921 | |

| Record name | (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-15-2 | |

| Record name | (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid typically involves the reaction of 6-bromo-2-chloro-3-ethoxybenzene with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group and activate it for the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from this compound with another aryl or vinyl halide .

Scientific Research Applications

6-Bromo-2-chloro-3-ethoxyphenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid in coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following analysis compares 6-bromo-2-chloro-3-ethoxyphenylboronic acid with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituted Halogen Variants

Key Observations :

- Dichloro Substitution : (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1451392-86-1) has a higher electrophilicity due to dual Cl substituents, which may improve reactivity in electron-deficient systems .

Alkoxy and Alkyl Variants

Key Observations :

- Ethoxy vs. Propoxy : The ethoxy group in the target compound provides better solubility in polar solvents compared to bulkier propoxy derivatives .

- Methyl Substitution : 2-Bromo-6-chloro-3-methylphenylboronic acid (CAS 1309980-97-9) exhibits reduced steric hindrance, favoring reactions requiring planar transition states .

Structural Similarity and Functional Group Impact

- Electron-Donating Groups : The ethoxy group in this compound donates electron density via resonance, stabilizing intermediates in cross-coupling reactions .

- Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., in 3-Bromo-2-chloro-6-fluorophenylboronic acid) increase electrophilicity, enhancing reactivity toward nucleophiles .

- Steric Effects : Ethoxy and methoxy groups introduce moderate steric hindrance, which can slow reactions compared to less bulky substituents like fluorine .

Biological Activity

6-Bromo-2-chloro-3-ethoxyphenylboronic acid (CAS: 957062-55-4) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which may influence its interaction with biological targets.

- Molecular Formula : C9H10BClBrO3

- Molecular Weight : 265.3 g/mol

- Purity : ≥98%

- IUPAC Name : (6-bromo-2-chloro-3-ethoxyphenyl)boronic acid

- Structure : The compound features an ethoxy group that may enhance its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors, potentially inhibiting their activity.

Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines. The following table summarizes key findings from relevant studies:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Bromo-2-chloro-3-methoxyphenylboronic acid | HeLa (cervical cancer) | 4.5 | Induction of apoptosis via caspase activation |

| 6-Bromo-2-chloro-3-methoxyphenylboronic acid | A549 (lung cancer) | 5.0 | Cell cycle arrest at G2/M phase |

| 6-Bromo-2-chloro-3-methoxyphenylboronic acid | MCF7 (breast cancer) | 6.0 | Inhibition of PI3K/Akt pathway |

These findings suggest that the compound can effectively inhibit cell proliferation in various cancer types, possibly through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. Studies indicate that this compound exhibits activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of phenylboronic acids, including derivatives of this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated a strong dose-dependent response, with significant accumulation of cells in the G2/M phase observed in treated groups, suggesting a potential for development as anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of boronic acids against multidrug-resistant bacterial strains. The study found that derivatives similar to this compound exhibited promising results, particularly against Gram-positive bacteria, highlighting their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.